4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide
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Overview
Description
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide is a chemical compound with intriguing properties that make it valuable in various scientific research fields. This compound is characterized by its unique molecular structure, which includes a chloro group, a dioxidotetrahydrothiophenyl moiety, an isobutyl group, and a nitrobenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the dioxidotetrahydrothiophenyl moiety: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide.
Nitration of benzamide: The benzamide ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrated benzamide is then chlorinated using thionyl chloride or phosphorus pentachloride.
Coupling reaction: The chlorinated nitrobenzamide is coupled with the dioxidotetrahydrothiophenyl moiety under basic conditions, often using a base such as sodium hydroxide.
Introduction of the isobutyl group: This can be done through an alkylation reaction using isobutyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of 4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide
- 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-nitrobenzamide
- 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide
Uniqueness
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isobutyl group, in particular, may influence its lipophilicity and interaction with biological membranes, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5S/c1-10(2)8-17(12-5-6-24(22,23)9-12)15(19)11-3-4-13(16)14(7-11)18(20)21/h3-4,7,10,12H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXWKGZIJTYWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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